molecular formula C14H11N3O4S B14302874 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide CAS No. 112664-63-8

2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B14302874
CAS No.: 112664-63-8
M. Wt: 317.32 g/mol
InChI Key: PDCCHBSJNHAZEC-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves the condensation of 4-nitrobenzaldehyde with a thiazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring and nitrophenyl group.

    Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)propanamide
  • 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)pentanamide
  • 2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)hexanamide

Uniqueness

2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an electron acceptor, while the thiazole ring provides a versatile scaffold for further chemical modifications.

Properties

CAS No.

112664-63-8

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C14H11N3O4S/c1-9(18)12(13(19)16-14-15-6-7-22-14)8-10-2-4-11(5-3-10)17(20)21/h2-8H,1H3,(H,15,16,19)

InChI Key

PDCCHBSJNHAZEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC=CS2

Origin of Product

United States

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